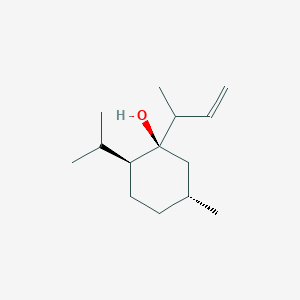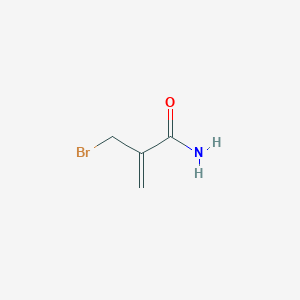
2-(Bromomethyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Bromomethyl)acrylamide is an organic compound characterized by the presence of a bromomethyl group attached to an acrylamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)acrylamide typically involves the reaction of 2-(bromomethyl)acrylic acid with oxalyl chloride to form the corresponding acid chloride. This intermediate is then reacted with ammonia or an amine to yield this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-(Bromomethyl)acrylamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as thiols, amines, and alcohols.
Addition Reactions: The acrylamide moiety can participate in Michael addition reactions with nucleophiles.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include thiols, amines, and alcohols, typically under mild conditions.
Michael Addition: Reagents such as thiols and amines are used, often in the presence of a base to facilitate the reaction.
Major Products:
Substitution Reactions: Products include substituted acrylamides where the bromine atom is replaced by the nucleophile.
Addition Reactions: Products are adducts formed by the addition of nucleophiles to the acrylamide double bond.
Scientific Research Applications
2-(Bromomethyl)acrylamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)acrylamide involves its reactivity with nucleophiles. The bromomethyl group acts as an electrophile, reacting with nucleophilic sites on target molecules such as cysteine residues in proteins . This reactivity allows for the selective modification of biomolecules, making it useful in bioconjugation and other applications.
Comparison with Similar Compounds
2-Chloromethylacrylamide: Similar in structure but with a chlorine atom instead of bromine.
N-Benzylmethacrylamide: Contains a benzyl group instead of a bromomethyl group.
Uniqueness: 2-(Bromomethyl)acrylamide is unique due to its high reactivity with nucleophiles, particularly thiols, making it highly effective for selective modifications in bioconjugation applications .
Properties
Molecular Formula |
C4H6BrNO |
|---|---|
Molecular Weight |
164.00 g/mol |
IUPAC Name |
2-(bromomethyl)prop-2-enamide |
InChI |
InChI=1S/C4H6BrNO/c1-3(2-5)4(6)7/h1-2H2,(H2,6,7) |
InChI Key |
RDLRESUWQMPKFP-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CBr)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


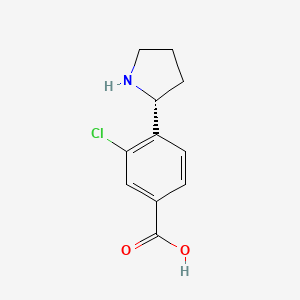


![{3-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine](/img/structure/B12985585.png)
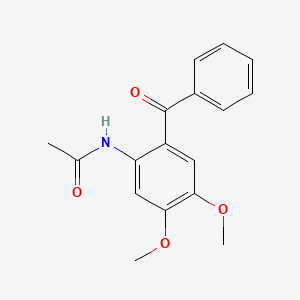

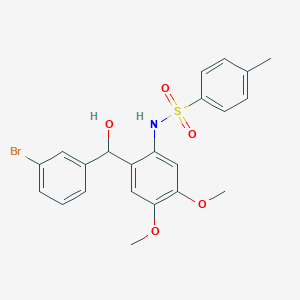
![1-Bromo-8-chloro-3-cyclopropylimidazo[1,5-a]pyrazine](/img/structure/B12985591.png)
![Benzyl 5,5-difluoro-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B12985592.png)
![3-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B12985597.png)
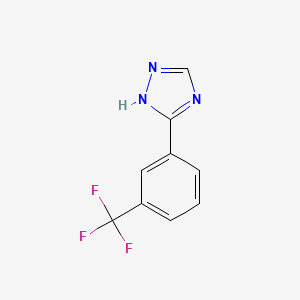
![1H-[1,2,3]Triazolo[4,5-b]pyridin-6-amine](/img/structure/B12985630.png)
![tert-Butyl 3-bromo-4,5-dihydropyrrolo[2,3-c]pyrazole-6(1H)-carboxylate](/img/structure/B12985636.png)
